7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione
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Overview
Description
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . It is also known by its IUPAC name, 7-thia-1-azabicyclo[3.2.2]nonane 7,7-dioxide . This compound is characterized by a bicyclic structure containing sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, with temperatures maintained between 0°C to 50°C.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione undergoes various chemical reactions, including:
Scientific Research Applications
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, leading to the inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, thereby exerting its biological effects.
Comparison with Similar Compounds
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
7λ6-thia-1-azabicyclo[3.2.2]nonane 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)6-7-2-1-4-8(11)5-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYCSFHIXQCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCN(C1)S(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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